An In-depth Technical Guide to 5-Oxa-spiro[2.5]oct-8-ylamine: Structure, Properties, and Synthetic Strategy
An In-depth Technical Guide to 5-Oxa-spiro[2.5]oct-8-ylamine: Structure, Properties, and Synthetic Strategy
Introduction: Embracing Three-Dimensionality in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the principle of "escaping flatland" has become a cornerstone of innovative drug design. This paradigm shift emphasizes the deliberate incorporation of three-dimensional (3D) molecular architectures to enhance pharmacological properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are exemplary of this design philosophy. Their rigid, well-defined 3D-orientation allows for precise vectoral presentation of functional groups into biological targets, often leading to improved potency and selectivity.[1][2]
This guide focuses on a specific, yet underexplored member of this class: 5-Oxa-spiro[2.5]oct-8-ylamine . The introduction of an oxygen atom into the spirocyclic core to create an "oxa-spirocycle" imparts significant and advantageous modifications to the molecule's physicochemical profile. Notably, oxa-spirocycles exhibit dramatically improved aqueous solubility and reduced lipophilicity compared to their carbocyclic counterparts, properties that are highly desirable for optimizing pharmacokinetic profiles in drug development.[3][4]
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical structure, properties, and synthetic accessibility of 5-Oxa-spiro[2.5]oct-8-ylamine. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes established principles from the broader class of oxa-spirocyclic amines to provide a robust framework for its utilization.
Chemical Structure and Isomerism
5-Oxa-spiro[2.5]oct-8-ylamine possesses a unique spirocyclic framework where a cyclopropane ring and a tetrahydropyran ring are joined through a common quaternary carbon atom. The amine functionality is positioned on the tetrahydropyran ring.
Systematic Name: 5-Oxa-spiro[2.5]oct-8-ylamine CAS Number: 2407051-41-4 (for the hydrochloride salt)
The structure of 5-Oxa-spiro[2.5]oct-8-ylamine is depicted below:
Caption: Chemical structure of 5-Oxa-spiro[2.5]oct-8-ylamine.
Due to the nature of the spirocyclic junction and the substitution on the tetrahydropyran ring, stereoisomerism is a key consideration. The relative orientation of the amine group can lead to different diastereomers, which may exhibit distinct biological activities.
Physicochemical Properties: The Impact of the Oxa-Core
The defining feature of 5-Oxa-spiro[2.5]oct-8-ylamine is the replacement of a methylene group with an oxygen atom in the spirocyclic core. This substitution has a profound and predictable impact on its physicochemical properties.
Basicity
The incorporation of the ether oxygen atom, due to its electron-withdrawing inductive effect (-I effect), is expected to decrease the basicity of the amine group compared to its carbocyclic analog, spiro[2.5]oct-8-ylamine. Studies on analogous oxa-spirocyclic amines have shown a reduction in the pKa of the conjugate acid by approximately one order of magnitude.[3] This modulation of basicity can be critical for optimizing interactions with biological targets and for tailoring drug formulation strategies.
Solubility and Lipophilicity
A significant advantage of oxa-spirocycles is their enhanced aqueous solubility and reduced lipophilicity (LogD). The presence of the polar ether oxygen atom increases the overall polarity of the molecule, facilitating better interaction with water. This can lead to improved pharmacokinetic properties, such as better absorption and distribution, and reduced metabolic liabilities often associated with highly lipophilic compounds.[3][4]
Table 1: Predicted Physicochemical Properties of 5-Oxa-spiro[2.5]oct-8-ylamine
| Property | Predicted Value/Trend | Rationale and Significance |
| Molecular Weight | 141.21 g/mol (Free Base) | A low molecular weight is generally favorable for good oral bioavailability. |
| pKa (Conjugate Acid) | ~8.9–9.5 | The ether oxygen's inductive effect is expected to lower the pKa compared to the corresponding carbocyclic amine (pKa ~10.1–10.3), influencing its ionization state at physiological pH.[3] |
| LogP/LogD | Lower than carbocyclic analog | The polar oxygen atom reduces lipophilicity, which can improve solubility and reduce off-target effects.[3] |
| Aqueous Solubility | Significantly higher than carbocyclic analog | Enhanced polarity due to the ether linkage leads to better solvation in aqueous media, a key factor for drug formulation and bioavailability.[3][4] |
| Fraction of sp3 Carbons (Fsp3) | High | The spirocyclic nature ensures a high degree of saturation, contributing to a favorable 3D geometry for target binding.[1] |
Proposed Synthesis Strategy: An Iodocyclization Approach
A robust and scalable synthesis of oxa-spirocyclic amines has been developed, relying on a key iodocyclization step.[3] This methodology offers a versatile and efficient route to compounds like 5-Oxa-spiro[2.5]oct-8-ylamine. The proposed synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for 5-Oxa-spiro[2.5]oct-8-ylamine.
Detailed Experimental Protocol
Step 1: Synthesis of (5-Oxaspiro[2.5]oct-8-yl)methyl iodide
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To a solution of (1-vinylcyclopropyl)methanol (1.0 equiv.) in acetonitrile (CH3CN), add sodium bicarbonate (NaHCO3, 3.0 equiv.).
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Cool the mixture to 0 °C and add a solution of iodine (I2, 3.0 equiv.) in CH3CN dropwise.
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Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
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Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude iodide intermediate. This intermediate can often be used in the next step without further purification.
Causality: The iodocyclization proceeds via the formation of an iodonium ion across the double bond, which is then intramolecularly attacked by the hydroxyl group to form the tetrahydropyran ring. Sodium bicarbonate acts as a base to neutralize the HI generated during the reaction.
Step 2: Synthesis of 8-(azidomethyl)-5-oxaspiro[2.5]octane
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Dissolve the crude (5-Oxaspiro[2.5]oct-8-yl)methyl iodide (1.0 equiv.) in dimethyl sulfoxide (DMSO).
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Add sodium azide (NaN3, 1.5 equiv.) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.
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Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
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Extract the product with an organic solvent (e.g., diethyl ether).
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Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate in vacuo. The resulting azide is typically of sufficient purity for the subsequent reduction.
Causality: This is a standard SN2 reaction where the azide anion displaces the iodide, a good leaving group. DMSO is an excellent polar aprotic solvent for this type of transformation.
Step 3: Synthesis of 5-Oxa-spiro[2.5]oct-8-ylamine
Method A: Catalytic Hydrogenation
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Dissolve the 8-(azidomethyl)-5-oxaspiro[2.5]octane (1.0 equiv.) in methanol (MeOH).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide stretch in IR spectroscopy).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
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Concentrate the filtrate under reduced pressure to afford the desired 5-Oxa-spiro[2.5]oct-8-ylamine.
Method B: Staudinger Reduction
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Dissolve the 8-(azidomethyl)-5-oxaspiro[2.5]octane (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.
-
Add triphenylphosphine (PPh3, 1.5 equiv.) and heat the mixture to 50 °C.
-
Stir for 4-6 hours until the reaction is complete.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent to remove triphenylphosphine oxide.
-
The aqueous layer, containing the desired amine (often as a salt), can be basified and extracted, or used as is for subsequent reactions.
Causality: Both methods are standard procedures for the reduction of azides to primary amines. Catalytic hydrogenation is often cleaner, while the Staudinger reduction is a good alternative if other functional groups sensitive to hydrogenation are present.
Analytical Characterization
The identity and purity of 5-Oxa-spiro[2.5]oct-8-ylamine would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the connectivity and stereochemistry of the molecule. The characteristic shifts of the protons and carbons adjacent to the oxygen and nitrogen atoms would be key diagnostic features.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition and molecular weight of the compound.
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Infrared (IR) Spectroscopy: The presence of the amine group would be indicated by N-H stretching vibrations in the region of 3300-3500 cm-1. The disappearance of the strong azide stretch (around 2100 cm-1) from the intermediate would confirm the completion of the reduction step.
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Purity Analysis: High-performance liquid chromatography (HPLC) would be utilized to determine the purity of the final compound.
Applications in Drug Discovery and Development
The 5-Oxa-spiro[2.5]oct-8-ylamine scaffold is a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its inherent 3D structure, coupled with the favorable physicochemical properties imparted by the oxa-core, makes it an attractive starting point for library synthesis in drug discovery programs.
The primary amine serves as a versatile chemical handle for the introduction of a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR). This can be achieved through standard reactions such as:
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Amide bond formation
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Reductive amination
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Sulfonamide synthesis
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Urea and thiourea formation
The incorporation of this scaffold could be particularly beneficial in developing central nervous system (CNS) agents, where a balance of polarity and lipophilicity is crucial for blood-brain barrier penetration, or in therapeutic areas where improved solubility is a key objective.[3]
Conclusion
5-Oxa-spiro[2.5]oct-8-ylamine represents a compelling, yet underutilized, molecular scaffold for medicinal chemistry. Its synthesis is accessible through robust and scalable methods, such as the iodocyclization pathway detailed in this guide. The presence of the oxa-spirocyclic core confers advantageous physicochemical properties, most notably enhanced aqueous solubility and reduced lipophilicity, which are critical for the development of successful drug candidates. The strategic use of this and related oxa-spirocyclic building blocks offers a promising avenue to escape the "flatland" of traditional scaffolds and to explore novel, three-dimensional chemical space.
References
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Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305. [Link]
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PubChem. 5-Oxaspiro[2.5]octan-4-ylmethanamine. [Link]
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Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. PubMed. [Link]
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Krasavin, M. (2022). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein Journal of Organic Chemistry, 18, 177-184. [Link]
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Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. RSC Publishing. [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. BJOC - A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition [beilstein-journals.org]
- 3. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
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